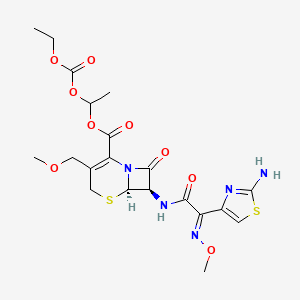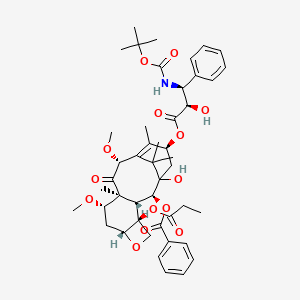
4-Deacetyl-4-propionyl Cabazitaxel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Deacetyl-4-propionyl Cabazitaxel is a derivative of Cabazitaxel, a second-generation semisynthetic taxane used primarily in the treatment of hormone-refractory prostate cancer. It is an impurity of Cabazitaxel and shares similar structural features, including its role as a microtubule inhibitor.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Deacetyl-4-propionyl Cabazitaxel involves multiple steps, starting from 10-deacetylbaccatin III, a compound isolated from the yew tree . The synthetic route typically includes the following steps:
Protection and Deprotection: Protecting groups are used to shield reactive sites during intermediate steps.
Hydrolysis: Deacetylation is performed to remove acetyl groups, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Solvent Systems: Utilizing mixed solvent systems comprising water and 1,4-dioxane for freeze-drying.
Sterile Filtration: Ensuring the mixture undergoes sterile filtration to maintain sterility.
Lyophilization: The final product is lyophilized to obtain a stable, dry powder form.
Análisis De Reacciones Químicas
Types of Reactions
4-Deacetyl-4-propionyl Cabazitaxel undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: Substitution reactions can occur at the ester and amide functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with modified functional groups that can be used for further research and development .
Aplicaciones Científicas De Investigación
4-Deacetyl-4-propionyl Cabazitaxel has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its effects on microtubule dynamics and cell division.
Medicine: Investigated for its potential in cancer treatment, particularly in overcoming drug resistance.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
4-Deacetyl-4-propionyl Cabazitaxel exerts its effects by stabilizing microtubules and inhibiting their disassembly. This action arrests the cell cycle and inhibits tumor cell proliferation . The compound targets tubulin, a key protein in microtubule formation, and has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Deacetyl-4-propionyl Cabazitaxel include:
Cabazitaxel: The parent compound, used in cancer treatment.
Paclitaxel: Another taxane used in chemotherapy.
Docetaxel: A first-generation taxane with similar mechanisms of action.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its ability to overcome drug resistance and penetrate the blood-brain barrier makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C46H59NO14 |
|---|---|
Peso molecular |
850.0 g/mol |
Nombre IUPAC |
[(2S,3R,4S,7R,9S,10S,12R,15S)-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-4-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C46H59NO14/c1-11-31(48)60-45-24-57-30(45)22-29(55-9)44(8)36(45)38(59-39(51)27-20-16-13-17-21-27)46(54)23-28(25(2)32(43(46,6)7)35(56-10)37(44)50)58-40(52)34(49)33(26-18-14-12-15-19-26)47-41(53)61-42(3,4)5/h12-21,28-30,33-36,38,49,54H,11,22-24H2,1-10H3,(H,47,53)/t28-,29-,30+,33-,34+,35+,36-,38-,44+,45-,46?/m0/s1 |
Clave InChI |
UAOPDTHBPSFWNR-NMPFEDCCSA-N |
SMILES isomérico |
CCC(=O)O[C@@]12CO[C@@H]1C[C@@H]([C@@]3([C@@H]2[C@@H](C4(C[C@@H](C(=C(C4(C)C)[C@H](C3=O)OC)C)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)C)OC |
SMILES canónico |
CCC(=O)OC12COC1CC(C3(C2C(C4(CC(C(=C(C4(C)C)C(C3=O)OC)C)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione](/img/structure/B13859659.png)
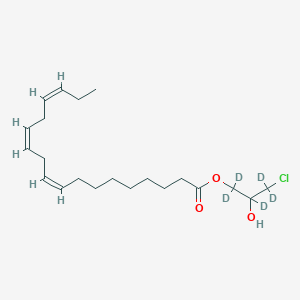
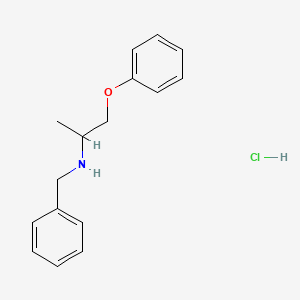
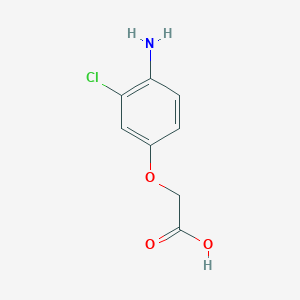

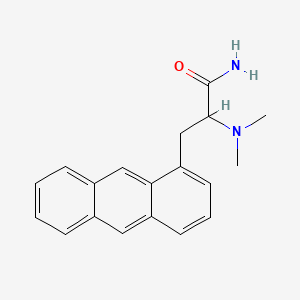
![[(2S,5R)-5-(6-amino-2-fluoropurin-9-yl)oxolan-2-yl]methanol](/img/structure/B13859699.png)
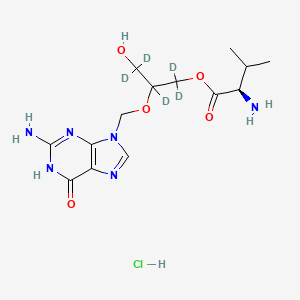

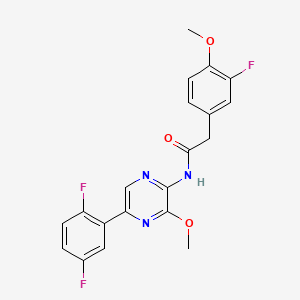
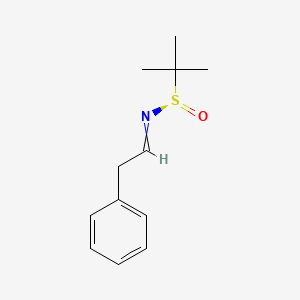
![Ethyl 2-[3-(1-chloroethyl)pyrazol-1-yl]pyridine-3-carboxylate](/img/structure/B13859724.png)

